molecular formula C12H9F2N B3291754 [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- CAS No. 873056-63-4

[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-

Cat. No. B3291754
CAS RN: 873056-63-4
M. Wt: 205.20 g/mol
InChI Key: ILPNRCKJFJZLKK-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is an organic compound that belongs to the family of biphenylamines. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is not fully understood. However, it is believed that this compound acts as a hole transport material in organic semiconductors. This means that it can transport positive charges (holes) through the material, which is essential for the functioning of electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. However, it is believed that this compound is relatively non-toxic and stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the significant advantages of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is its ease of synthesis. This compound can be synthesized using relatively simple and inexpensive methods. However, one of the limitations is the limited information available on its properties and behavior under different conditions.

Future Directions

There are several future directions for the research on [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. One of the areas of research is the development of new organic semiconductors using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound in organic semiconductors. Additionally, the potential applications of this compound in other fields such as catalysis and drug delivery can also be explored.
Conclusion:
In conclusion, [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new materials and technologies that can benefit various industries.

Scientific Research Applications

[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- has potential applications in various scientific research areas. One of the significant applications is in the field of organic electronics. This compound can be used as a building block for the synthesis of organic semiconductors, which can be used in the development of electronic devices such as solar cells and transistors.

properties

IUPAC Name

2-(2,5-difluorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPNRCKJFJZLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726856
Record name 2',5'-Difluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-

CAS RN

873056-63-4
Record name 2′,5′-Difluoro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873056-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Difluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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